4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
CAS No.: 2549056-77-9
Cat. No.: VC11824589
Molecular Formula: C15H15ClN4S
Molecular Weight: 318.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549056-77-9 |
|---|---|
| Molecular Formula | C15H15ClN4S |
| Molecular Weight | 318.8 g/mol |
| IUPAC Name | 4-chloro-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole |
| Standard InChI | InChI=1S/C15H15ClN4S/c1-10-5-17-20(6-10)9-11-7-19(8-11)15-18-14-12(16)3-2-4-13(14)21-15/h2-6,11H,7-9H2,1H3 |
| Standard InChI Key | GTSQCUUCRAIELS-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(S3)C=CC=C4Cl |
| Canonical SMILES | CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(S3)C=CC=C4Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic systems:
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Benzothiazole backbone: A bicyclic system comprising a benzene ring fused to a thiazole ring. The chloro group at position 4 and the azetidine substituent at position 2 contribute to electronic and steric modulation .
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Azetidine ring: A four-membered nitrogen-containing ring linked to the benzothiazole core. The azetidine’s strain and conformational rigidity may influence binding interactions.
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Pyrazole moiety: A five-membered aromatic ring with two adjacent nitrogen atoms, substituted with a methyl group at position 4. Pyrazole derivatives are known for their role in modulating pharmacokinetic properties.
The canonical SMILES representation codifies these structural features.
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 318.8 g/mol | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Density | Not reported | – |
| LogP (Partition Coefficient) | Estimated 2.5–3.0 (lipophilic) |
The chloro substituent enhances electrophilicity, while the pyrazole and azetidine groups introduce hydrogen-bonding capabilities .
Synthesis and Preparation
Retrosynthetic Analysis
The compound’s synthesis likely involves sequential functionalization of the benzothiazole core:
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Benzothiazole formation: Condensation of 2-aminothiophenol with a carbonyl precursor under acidic conditions .
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Chlorination: Electrophilic aromatic substitution at position 4 using chlorinating agents like or .
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Azetidine coupling: Nucleophilic substitution or Buchwald–Hartwig amination to install the azetidine group.
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Pyrazole conjugation: Copper-catalyzed alkyne-azide cycloaddition (CuAAC) or alkylation to append the pyrazole moiety.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents on the azetidine and pyrazole rings to optimize potency and selectivity .
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In Vivo Efficacy Trials: Preclinical testing in murine models of infection or neoplasia.
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Formulation Development: Nanoencapsulation or prodrug strategies to enhance bioavailability.
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